molecular formula C8H14N2O B567589 6,9-Diazaspiro[4.5]decan-7-one CAS No. 1246396-45-1

6,9-Diazaspiro[4.5]decan-7-one

Cat. No.: B567589
CAS No.: 1246396-45-1
M. Wt: 154.213
InChI Key: VFJZRCKRTHTEAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,9-Diazaspiro[4.5]decan-7-one is a heterocyclic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system where two rings share a single atom. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Diazaspiro[4.5]decan-7-one can be achieved through several synthetic routes. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is typically carried out at a temperature range of 150-200°C for 0.5-2 hours, resulting in the formation of the desired spirocyclic compound . The crude product is then purified through recrystallization using ethanol and gac, yielding white crystals with a melting point of 154-156°C .

Industrial Production Methods

For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is preferred due to its cost-effectiveness and simplicity. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

6,9-Diazaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8_8H16_{16}N2_2
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 1246396-45-1
  • IUPAC Name : 6,9-Diazaspiro[4.5]decane

The compound features a unique spiro structure that contributes to its biological activity, particularly in neurological applications.

Anticonvulsant Activity

One of the primary applications of 6,9-Diazaspiro[4.5]decan-7-one is in the field of anticonvulsant drug development. Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant properties.

  • Efficacy Studies :
    • In a study evaluating various derivatives, certain compounds demonstrated significant anticonvulsant activity with effective doses (ED50_{50}) much lower than traditional anticonvulsants such as Phenobarbital and Ethosuximide. For instance, one derivative showed an ED50_{50} of 0.0043 mmol/kg, which is approximately 14 times more potent than Phenobarbital .
    • Another derivative exhibited an ED50_{50} of 0.019 mmol/kg, outperforming Diphenylhydantoin .
  • Neurotoxicity Assessment :
    • The compounds were also evaluated for neurotoxicity, showing minimal motor impairment at maximum administered doses, indicating a favorable safety profile alongside their efficacy .

Case Studies

CompoundED50_{50} (mmol/kg)Reference DrugReference ED50_{50} (mmol/kg)Potency Comparison
Compound 6g0.0043Phenobarbital0.0614-fold more potent
Compound 6e0.019Diphenylhydantoin0.0341.8-fold more potent

Other Potential Applications

While the primary focus has been on its anticonvulsant properties, ongoing research may uncover additional therapeutic uses for this compound:

  • Psychotropic Effects : Given its structure, there is potential for exploring its effects on mood disorders and anxiety.
  • Drug Design : The spirocyclic framework can serve as a template for designing new classes of pharmaceuticals targeting various neurological conditions.

Mechanism of Action

The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Diazaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the absence of additional functional groups like sulfur or benzyl. This simplicity allows for versatile modifications and applications in various fields of research and industry .

Biological Activity

6,9-Diazaspiro[4.5]decan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which includes two nitrogen atoms. This structural characteristic contributes to its diverse biological activities, making it a candidate for various therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.67 g/mol
  • Structure : The compound features a spirocyclic framework that enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymes : It acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). This inhibition can have therapeutic implications in conditions such as cancer and ischemic diseases by stabilizing HIFs and promoting angiogenesis under hypoxic conditions .
  • Antimicrobial Activity : The compound has demonstrated selective antifungal activity, indicating its potential as a chitin synthase inhibitor, which could be valuable in treating fungal infections .
  • Neurological Applications : Research suggests that compounds with similar structures may modulate voltage-gated ion channels, hinting at potential applications in treating neurological disorders .

Antifungal Activity

This compound has shown promising antifungal properties. In studies, derivatives of this compound were designed to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis. The results indicated selective antifungal activity against various fungal strains .

Antiviral Activity

While specific antiviral activities against viruses such as dengue have not been explicitly reported for this compound itself, related diazaspiro compounds have exhibited significant antiviral properties. For instance, derivatives have been shown to inhibit Dengue virus type 2 (DENV2) with effective concentrations reported in cell-based assays .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalInhibition of chitin synthase
AntiviralPotential inhibition of viral replication (related compounds)
PHD InhibitionStabilization of hypoxia-inducible factors

Case Studies

  • Antifungal Study : A study evaluated the antifungal efficacy of several derivatives based on this compound against common fungal pathogens. Results showed that specific modifications to the spiro structure enhanced antifungal activity significantly compared to the parent compound.
  • PHD Inhibition Study : Another research effort focused on the inhibition of PHD enzymes by this compound and its derivatives. The study demonstrated that certain derivatives exhibited higher binding affinities and improved inhibitory effects on PHDs compared to existing inhibitors.

Future Directions

Research into this compound is ongoing, with particular emphasis on:

  • Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
  • Expanded Biological Testing : Further investigation into the compound's effects on various disease models, particularly in oncology and infectious diseases.
  • Mechanistic Studies : Detailed studies to elucidate the precise molecular interactions and pathways involved in the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,9-Diazaspiro[4.5]decan-7-one, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., piperazine derivatives or spirocyclic intermediates). Use high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. Monitor yields via HPLC or LC-MS and validate purity through 1H^1H-NMR and 13C^{13}C-NMR . For optimization, apply Design of Experiments (DoE) to evaluate interactions between variables like pH, reaction time, and stoichiometry.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology : Compare 1H^1H-NMR chemical shifts of the spirocyclic nitrogen atoms (δ 3.1–3.5 ppm for protons adjacent to carbonyl groups) and carbonyl stretching frequencies in IR (~1680–1720 cm1^{-1}). Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C8_8H14_{14}N2_2O, MW 154.21) and differentiate isotopic patterns from analogs like 2,8-diazaspiro[4.5]decan-3-one .

Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop a validated LC-MS/MS protocol with deuterated internal standards to correct for matrix effects. Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid. Calibrate against reference standards from authoritative sources (e.g., NIST or Enamine Ltd.) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and transition states. Validate predictions experimentally by reacting the compound with electrophiles (e.g., alkyl halides) under controlled conditions. Analyze regioselectivity using 1H^1H-NMR and X-ray crystallography (employ SHELXL for refinement) .

Q. What mechanisms underlie contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodology : Reassess assay conditions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Test solubility and stability in assay buffers via dynamic light scattering (DLS). Use molecular docking (AutoDock Vina) to compare binding modes with target proteins and correlate with cellular permeability data from Caco-2 assays .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models trained on spirocyclic compound libraries. Use Schrödinger’s ADMET Predictor or SwissADME to estimate logP, bioavailability, and metabolic stability. Cross-validate with in vitro hepatic microsomal assays .

Q. Data Interpretation and Reporting

Q. What statistical approaches resolve discrepancies in crystallographic data for this compound polymorphs?

  • Methodology : Use Rietveld refinement (via TOPAS or GSAS-II) to analyze powder X-ray diffraction (PXRD) patterns. Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks across polymorphs. Apply Bayesian statistics to assess confidence intervals for bond lengths and angles .

Q. How should researchers formulate hypotheses when structural analogs of this compound exhibit divergent biological activities?

  • Methodology : Adopt the PICO framework: Define P opulation (target protein), I ntervention (analog structure), C omparison (parent compound), and O utcome (activity shift). Use molecular dynamics simulations (GROMACS) to explore conformational flexibility and solvent interactions .

Q. Tables for Key Data

Property Value Method Reference
Molecular FormulaC8_8H14_{14}N2_2OHRMS
Melting Point142–145°CDifferential Scanning Calorimetry (DSC)
logP (Predicted)1.2 ± 0.3SwissADME
Crystallographic Space GroupP21_1/cSHELXL Refinement

Properties

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZRCKRTHTEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.